Cas no 128182-82-1 (Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate)

Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate
- Methyl3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate
- Butanoic acid, 3-methyl-3-[[(phenylmethoxy)carbonyl]amino]-, methyl ester
- DB-386364
- 3-benzyloxycarbonylamino-3-methylbutanoic acid methyl ester
- methyl 3-methyl-3-(phenylmethoxycarbonylamino)butanoate
- Methyl 3-methyl-3-[[(phenylmethoxy)carbonyl]amino]butanoate
- 128182-82-1
- FJIVUQFSMYTSCY-UHFFFAOYSA-N
- 3-[Benzyloxycarbonylamino]-3-methylbutanoic acid, methyl ester
- 3-Benzyloxycarbonylamino-3-methylbutanoic acid, methyl ester
- SCHEMBL7283830
- methyl 3-benzyloxycarbonylamino-3-methylbutanoate
-
- インチ: InChI=1S/C14H19NO4/c1-14(2,9-12(16)18-3)15-13(17)19-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)
- InChIKey: FJIVUQFSMYTSCY-UHFFFAOYSA-N
- ほほえんだ: CC(CC(OC)=O)(NC(OCC1=CC=CC=C1)=O)C
計算された属性
- せいみつぶんしりょう: 265.13140809g/mol
- どういたいしつりょう: 265.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 8
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 64.6Ų
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1804736-1g |
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate |
128182-82-1 | 98% | 1g |
¥2575.00 | 2024-08-09 | |
Alichem | A019139507-1g |
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate |
128182-82-1 | 95% | 1g |
400.00 USD | 2021-06-16 |
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate 関連文献
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoateに関する追加情報
Recent Advances in the Study of Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate (CAS: 128182-82-1)
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate (CAS: 128182-82-1) is a key intermediate in the synthesis of various bioactive compounds, particularly in the field of peptide and small molecule drug development. Recent studies have highlighted its significance in the construction of novel therapeutic agents, owing to its unique chemical properties and versatility in organic synthesis. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its applications, synthetic methodologies, and potential therapeutic implications.
One of the most notable developments in the use of Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate is its role in the synthesis of protease inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a building block for the development of novel inhibitors targeting viral proteases, including those associated with SARS-CoV-2. The study reported that derivatives of this compound exhibited potent inhibitory activity, with IC50 values in the nanomolar range, suggesting its potential as a scaffold for antiviral drug design.
In addition to its applications in antiviral research, Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate has also been investigated for its utility in cancer therapeutics. A recent preprint on bioRxiv detailed its incorporation into a series of histone deacetylase (HDAC) inhibitors, which showed promising results in preclinical models of breast cancer. The researchers utilized a combination of computational modeling and synthetic chemistry to optimize the compound's pharmacokinetic properties, resulting in improved bioavailability and tumor penetration.
From a synthetic chemistry perspective, advancements in the production of Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate have been reported in several high-impact journals. A 2022 article in Organic Letters described a novel, enantioselective synthesis route that significantly improved the yield and purity of the compound. This method employed asymmetric hydrogenation and chiral auxiliaries, offering a more efficient and scalable approach for industrial applications. Such innovations are critical for meeting the growing demand for this intermediate in pharmaceutical manufacturing.
Furthermore, the compound's role in peptide chemistry has been underscored by recent research. A study in Chemical Communications highlighted its use in solid-phase peptide synthesis (SPPS) for the incorporation of non-natural amino acids. The researchers demonstrated that Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate could be effectively used to introduce sterically hindered residues, enabling the design of peptides with enhanced stability and biological activity. This finding opens new avenues for the development of peptide-based therapeutics.
In conclusion, Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate (CAS: 128182-82-1) continues to be a compound of significant interest in the field of chemical biology and medicinal chemistry. Its diverse applications, ranging from antiviral and anticancer drug development to peptide engineering, underscore its importance as a versatile synthetic intermediate. Ongoing research efforts are expected to further elucidate its potential and expand its utility in the design of next-generation therapeutics. Future studies should focus on optimizing its synthetic routes and exploring novel derivatives to unlock its full pharmacological potential.
128182-82-1 (Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate) 関連製品
- 51440-81-4(3-((Benzyloxy)CarbonylAmino)Butanoic Acid)
- 67843-72-5(Z-β-D-HomoAla-OH)
- 83509-88-0((S)-3-(Cbz-amino)butanoic Acid)
- 2567503-40-4(4-1-(1H-1,2,3,4-tetrazol-5-yl)butan-2-ylaniline)
- 1807143-52-7(1-Bromo-3-fluoro-2-fluoromethoxy-6-nitrobenzene)
- 2228379-06-2(tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate)
- 1006492-27-8(1-methyl-3-{3-(morpholin-4-yl)propylcarbamoyl}-1H-pyrazole-4-carboxylic acid)
- 2757895-82-0(5-Oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate)
- 1350988-90-7(N,N-Dimethyl-1-(1,4-thiazepan-3-yl)methanamine)
- 171262-64-9(L-Lysine, N6-(2-hydroxyacetyl)-)
